![molecular formula C16H12N4O4S2 B6554130 methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 1040682-80-1](/img/structure/B6554130.png)
methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate
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Description
“Methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate” is a complex organic compound that incorporates a thiophene moiety . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene-based analogs have been synthesized from various substrates via reactions with different nucleophiles and electrophiles . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Enaminones, which are extremely stable species, form a versatile class of valuable precursors for the preparation of various classes of organic compounds .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate” would be a complex extension of this basic thiophene structure.Chemical Reactions Analysis
The reactivity of enaminones, which could be a part of the compound, is due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
While the specific mechanism of action for “methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate” is not mentioned in the search results, thiophene derivatives are known to have a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
Thiophene and its derivatives are attracting great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists . Therefore, the future directions for “methyl 5-({[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)furan-2-carboxylate” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry.
properties
IUPAC Name |
methyl 5-[(4-oxo-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S2/c1-23-15(22)12-5-4-9(24-12)8-26-16-18-17-14(21)11-7-10(19-20(11)16)13-3-2-6-25-13/h2-7H,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOXMNBQPHXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)methyl)furan-2-carboxylate |
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